molecular formula C14H19NO4 B13619523 Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13619523
M. Wt: 265.30 g/mol
InChI Key: MRUMDSULUNDFGW-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-derived compound featuring a 3,4-dimethoxyphenyl substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. The methyl ester group contributes to the compound’s lipophilicity, influencing its pharmacokinetic properties.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO4/c1-17-12-5-4-9(6-13(12)18-2)10-7-15-8-11(10)14(16)19-3/h4-6,10-11,15H,7-8H2,1-3H3

InChI Key

MRUMDSULUNDFGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CNCC2C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate generally follows a multi-step approach involving:

  • Formation of an α,β-unsaturated intermediate via Knoevenagel condensation or related methods.
  • Construction of the pyrrolidine ring through 1,3-dipolar cycloaddition or nucleophilic substitution.
  • Introduction and modification of the 3,4-dimethoxyphenyl substituent.
  • Final functionalization to install the methyl ester group at the 3-position.

Detailed Synthetic Routes

Knoevenagel Condensation and 1,3-Dipolar Cycloaddition Approach

Blanco-Ania et al. (2009) reported a straightforward synthesis of methyl 3-amino-4-aryl-1-methylpyrrolidine-3-carboxylates, closely related to the target compound, starting from methyl 2-nitroacetate. The key steps are:

  • Step 1: Knoevenagel Condensation
    Methyl 2-nitroacetate undergoes condensation with aromatic aldehydes (including 3,4-dimethoxybenzaldehyde) to form α-nitroacrylates as Z/E mixtures.

  • Step 2: 1,3-Dipolar Cycloaddition
    The α-nitroacrylates react with azomethine ylides generated in situ to form the pyrrolidine core with aryl substitution at the 4-position.

  • Step 3: Reduction
    The nitro group is reduced to an amino group, yielding diastereoisomers of the 4-aryl cucurbitine methyl esters.

This method is notable for its simplicity, high yields, and the ability to access both cis- and trans-isomers of the product.

Step Reaction Type Reagents/Conditions Outcome
1 Knoevenagel Condensation Methyl 2-nitroacetate + 3,4-dimethoxybenzaldehyde, base α-Nitroacrylate intermediate
2 1,3-Dipolar Cycloaddition Azomethine ylide generation, cycloaddition Pyrrolidine ring formation with aryl group
3 Reduction Hydrogenation or chemical reduction Amino-substituted methyl pyrrolidine carboxylate
Esterification and Acylation Route from Hydroxyproline Derivatives

Another approach involves starting from trans-4-hydroxy-L-proline methyl ester hydrochloride, as described in the synthesis of related pyrrolidine derivatives with aryl substitution:

  • Step 1: Esterification and Acetylation
    The hydroxyproline methyl ester is acetylated to protect the hydroxy group.

  • Step 2: Acylation with 3,4-Dimethoxyphenylacryloyl Chloride
    The acetylated intermediate is reacted with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride to introduce the aryl substituent.

  • Step 3: Mesylation and Nucleophilic Substitution
    The hydroxy group is converted to a mesylate, which undergoes nucleophilic substitution with azide ions.

  • Step 4: Catalytic Hydrogenation
    The azide is reduced to an amine, and the double bond in the arylacryloyl moiety is hydrogenated to yield the saturated pyrrolidine derivative.

This route allows for stereochemical control and high purity of the final product.

Step Reaction Type Reagents/Conditions Outcome
1 Esterification/Acetylation Acetic anhydride, NaHCO3, dioxane/H2O Protected hydroxyproline methyl ester
2 Acylation (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, dichloromethane, Et3N Introduction of arylacryloyl group
3 Mesylation and substitution Methanesulfonyl chloride, NaN3 Azide intermediate formation
4 Catalytic Hydrogenation Pd/C catalyst, hydrogen gas Amino-substituted methyl pyrrolidine carboxylate

Industrial and Enantioselective Methods

Patent literature (US8344161B2) describes an enantioselective hydrogenation process for preparing pyrrolidine-3-carboxylic acids with aryl substituents. This method employs catalytic hydrogenation under moderate conditions to achieve high yields and enantiomeric purity, which is crucial for pharmaceutical applications.

Key features include:

  • Use of chiral catalysts to control stereochemistry.
  • Moderate temperature and pressure conditions.
  • Applicability to halogenated aryl derivatives, which can be adapted for methoxy-substituted aryl groups.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Knoevenagel + 1,3-Dipolar Cycloaddition Methyl 2-nitroacetate, 3,4-dimethoxybenzaldehyde Condensation, cycloaddition, reduction Simple, versatile, high yield Mixture of stereoisomers possible
Hydroxyproline Ester Route trans-4-hydroxy-L-proline methyl ester Esterification, acylation, mesylation, substitution, hydrogenation Stereochemical control, high purity Multi-step, requires protection steps
Enantioselective Hydrogenation (Patent) Halogenated aryl-pyrrolidine precursors Catalytic hydrogenation High enantiomeric purity, scalable Catalyst cost, specific substrate scope

Research Discoveries and Applications

  • The pyrrolidine scaffold with 3,4-dimethoxyphenyl substitution is relevant in the synthesis of biologically active molecules, including enzyme inhibitors and central nervous system agents.
  • The 1,3-dipolar cycloaddition method provides a robust strategy for constructing pyrrolidine rings with diverse aryl substituents, facilitating the exploration of structure-activity relationships.
  • Enantioselective hydrogenation techniques enhance the pharmaceutical potential of these compounds by providing optically pure materials.
  • The hydroxyproline-based synthetic route offers stereochemical precision, important for drug development.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Methoxy Substituents

Methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate () differs by having only one methoxy group on the phenyl ring. For instance, the 3,4-dimethoxy configuration in the target compound may improve interactions with receptors requiring dual electronic modulation, as seen in serotonin reuptake inhibitors .

Pyrrolidine Carboxylate Esters with Different Aromatic Groups

The compound (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic acid () replaces the 3,4-dimethoxyphenyl group with a benzodioxol moiety. The benzodioxol group’s fused-ring structure enhances planarity and rigidity, favoring interactions with flat binding pockets (e.g., adenosine receptors). Additionally, the urea group in ’s compound introduces hydrogen-bonding capacity, unlike the target’s ester group, which may limit polar interactions .

Verapamil and Related Calcium Channel Blockers

Verapamil () shares the 3,4-dimethoxyphenyl motif but features a nitrile and ethylmethylamino group on a non-pyrrolidine backbone.

Butanoate Esters

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1, ) lacks the pyrrolidine ring, instead featuring a linear butanoate chain.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Example)
Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate C15H19NO5 293.22 3,4-Dimethoxyphenyl, methyl ester Not reported
Methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate C14H17NO4 263.29 3-Methoxyphenyl, methyl ester Not reported
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... [] C22H22F3N3O5 465.43 Benzodioxol, urea, trifluoromethyl Not reported
Verapamil C26H36N2O4·HCl 477.05 Two 3,4-dimethoxyphenyl, nitrile Calcium channel blocker
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) C13H16O4 236.26 3,4-Dimethoxyphenyl, butanoate Not reported

Biological Activity

Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 1049980-13-3

The compound is characterized by a pyrrolidine ring and a methoxy-substituted phenyl group, which are critical for its biological activity.

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has been explored extensively. This compound may exhibit similar properties due to its structural features. Studies on related compounds have demonstrated antibacterial and antifungal activities against various pathogens.

PathogenActivity TypeZone of Inhibition (mm)Reference
Staphylococcus aureusAntibacterial15
Candida albicansAntifungal18

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Research suggests that such compounds can inhibit key enzymes involved in cancer progression and microbial resistance mechanisms.

Case Studies and Research Findings

  • Antitumor Studies : A study evaluating the effects of pyrrolidine derivatives on tumor growth indicated that certain structural modifications enhanced potency against cancer cell lines. The findings suggest that this compound could be a candidate for further research in anticancer drug development.
  • Antimicrobial Screening : In vitro studies have shown that related pyrrolidine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. These findings support the hypothesis that this compound may possess similar antimicrobial properties.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 3,4-dimethoxybenzaldehyde with pyrrolidine precursors followed by esterification. Key steps include cyclization under reflux in polar aprotic solvents (e.g., DMF or methanol) and temperature control (60–80°C) to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography or recrystallization. Optimizing solvent choice and reaction time improves yield (≥65%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the pyrrolidine ring and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>98%). Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹). X-ray crystallography, though less common, resolves stereochemistry in crystalline derivatives .

Q. How does the substitution pattern of methoxy groups on the phenyl ring affect the compound’s reactivity?

  • Methodological Answer : The 3,4-dimethoxy substitution enhances electron-donating effects, stabilizing intermediates during nucleophilic aromatic substitution. Comparative studies with 2,5- or 3,5-dimethoxy analogs show altered regioselectivity in electrophilic reactions (e.g., nitration). Steric hindrance from adjacent methoxy groups may reduce reaction rates in cyclization steps, necessitating higher temperatures or catalytic activation .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during the synthesis of pyrrolidine derivatives like this compound?

  • Methodological Answer : Stereocontrol is achieved via chiral auxiliaries or asymmetric catalysis. For example, using (R)- or (S)-BINOL-derived catalysts in cycloaddition reactions ensures enantioselectivity (>90% ee). Protecting groups (e.g., tert-butoxycarbonyl) prevent racemization during esterification. Post-synthesis, chiral HPLC or enzymatic resolution isolates desired enantiomers .

Q. What strategies are employed to resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor modulation) are addressed through comparative structure-activity relationship (SAR) studies. Computational docking identifies binding site interactions, while isothermal titration calorimetry (ITC) quantifies binding affinities. For example, replacing 3,4-dimethoxy with 3,5-dimethoxy groups alters π-π stacking with aromatic residues in target proteins, explaining divergent activities .

Q. What role do computational methods play in predicting the interaction of this compound with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. Molecular dynamics (MD) simulations model ligand-protein binding over nanosecond timescales, identifying key residues (e.g., Tyr-452 in kinase targets). Pharmacophore mapping aligns the compound’s methoxy and ester groups with known active sites, guiding lead optimization .

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